3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Description

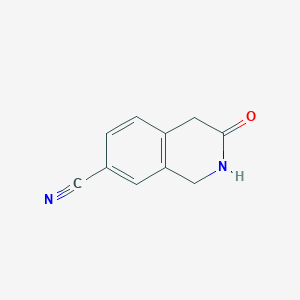

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a heterocyclic compound featuring a fused bicyclic system with a ketone group at position 3 and a nitrile substituent at position 5.

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3-oxo-2,4-dihydro-1H-isoquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-10(13)12-6-9(8)3-7/h1-3H,4,6H2,(H,12,13) |

InChI Key |

WMVFEEPSVLKTDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. A study highlighted the synthesis of tetrahydroisoquinoline derivatives aimed at inhibiting angiogenesis and cancer cell proliferation. The synthesized compounds were screened against various colorectal cancer cell lines (e.g., HCT116), revealing promising anti-cancer activities with IC values ranging from 0.9 μM to 10.7 μM for specific derivatives .

| Compound | Activity | IC (μM) | Cancer Cell Lines |

|---|---|---|---|

| GM-3-18 | KRas Inhibition | 0.9 - 10.7 | Colo320, DLD-1, HCT116 |

| GM-3-121 | Anti-Angiogenesis | 1.72 | Various |

Antiviral Activity

Recent studies also explored the antiviral potential of tetrahydroisoquinoline derivatives against coronaviruses (HCoV-229E and HCoV-OC43). The synthesized compounds demonstrated varying degrees of antiviral activity, suggesting their potential as therapeutic agents against viral infections .

Coordination Chemistry

The coordination compounds based on tetrahydroisoquinolines have been synthesized and characterized for their unique properties. These compounds are formed through reactions involving tetrahydroisoquinoline derivatives and various ligands, leading to materials with potential applications in catalysis and materials science .

Case Study: Anti-Cancer Activity

In a collaborative research effort under Eli Lilly’s Open Innovation Drug Discovery Program, several tetrahydroisoquinoline derivatives were evaluated for their efficacy against colorectal cancer cell lines. The docking studies revealed that specific carbonyl oxygen atoms in these compounds interacted favorably with target proteins involved in cancer progression, enhancing their potential as drug candidates .

Case Study: Antiviral Screening

A series of newly synthesized tetrahydroisoquinoline derivatives were subjected to antiviral screening against human coronaviruses. The results indicated that certain structural modifications significantly increased antiviral potency compared to earlier analogues .

Mechanism of Action

The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

Molecular Geometry and Bonding

Key Differences :

- Core Structure: 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile contains a partially hydrogenated isoquinoline backbone. Compound A (from evidence) features a phthalazinone fused with a dihydroisobenzofuran moiety, resulting in distinct dihedral angles and bond lengths .

- Dihedral Angles: In Compound A, dihedral angles between rings 1 and 3 (88.6°) and rings 1 and 4 (86.5°) indicate near-perpendicular orientations, creating a rigid 3D framework . The tetrahydroisoquinoline derivative likely exhibits different angular arrangements due to its reduced saturation and nitrile substituent, though specific data are unavailable.

- Bond Lengths: Compound A shows C-O bond lengths ranging from 1.213(2) Å (shorter, typical for carbonyl groups) to 1.448(2) Å (longer, indicative of single bonds in the furan ring) . The nitrile group in this compound would exhibit a C≡N bond length of ~1.16 Å, contrasting with the C-O bonds in Compound A.

Supramolecular Interactions

Comparative Data Table

Research Implications and Limitations

- Compound A’s structural data highlight the role of heterocycles in directing supramolecular assembly, a principle that may extend to nitrile-bearing analogs like this compound .

- The absence of direct experimental data on the target compound underscores the need for further crystallographic and spectroscopic studies.

Biological Activity

3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a member of the tetrahydroisoquinoline (THIQ) family, which is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a carbonitrile group at the 7-position of the isoquinoline skeleton, enhances its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Structural Features

- Isoquinoline Skeleton : Provides a basis for various biological activities.

- Carbonitrile Group : Enhances reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its antiproliferative effects against various cancer cell lines including HeLa and K562. The compound demonstrated an IC50 value of approximately 0.126 μM against HeLa cells, indicating potent activity (see Table 1) .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.126 | Induces apoptosis and inhibits tubulin polymerization |

| K562 | 0.164 | Cell cycle arrest at G2/M phase |

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells .

Antiviral Activity

Recent investigations have also explored the antiviral potential of THIQ derivatives against coronaviruses. Preliminary studies showed that certain derivatives exhibit significant antiviral activity against strains such as HCoV-229E and HCoV-OC43. The mechanism appears to involve interference with viral replication and cell entry processes .

Study on Antiproliferative Effects

A comprehensive study synthesized various N-substituted derivatives of 3-Oxo-1,2,3,4-tetrahydroisoquinoline and evaluated their biological activities. Among these derivatives, one compound exhibited remarkable antiproliferative effects with an IC50 value of 0.071 μM against SMMC-7721 liver cancer cells . The study highlighted the importance of structural modifications in enhancing biological activity.

Antiviral Mechanisms

Another research effort focused on the antiviral properties of THIQ derivatives against human coronaviruses. The findings suggested that these compounds could protect healthy cells from viral infections by inhibiting viral adsorption and replication .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | Carbonitrile at position 6 | Varies; different binding affinities |

| 1-Oxo-2,3,4-trisubstituted tetrahydroisoquinolines | Multiple substitutions | Enhanced diversity in biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.